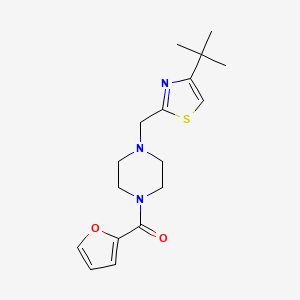

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a thiazole ring, a piperazine ring, and a furan ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen, sulfur, and carbon atoms. Piperazine is a six-membered ring containing two nitrogen atoms. Furan is a five-membered ring containing an oxygen atom .

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic thiazole and furan rings. The piperazine ring could provide some flexibility to the molecule .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the thiazole ring could undergo electrophilic substitution at the carbon adjacent to the sulfur atom. The piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds containing thiazole and piperazine rings are expected to have moderate to high solubility in organic solvents .科学的研究の応用

Corrosion Inhibition

A study explored the corrosion inhibition of mild steel in acidic medium using organic inhibitors, including compounds with structural similarities to the chemical . These inhibitors showed significant efficiency, with one achieving up to 80% effectiveness in 1N HCl at room temperature. The inhibitors behaved as mixed inhibitors, predominantly cathodic, and their adsorption followed the Langmuir adsorption isotherm, suggesting the formation of protective layers on the steel surface. This property could be relevant for applications requiring corrosion resistance in acidic environments (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activities

The synthesis and antimicrobial activity of various azole derivatives, starting from furan-2-carbohydrazide, were investigated. Some synthesized compounds, including those with piperazine moieties, displayed activity against tested microorganisms. While not the exact chemical , this study highlights the potential of furan and piperazine-containing compounds in antimicrobial applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Antipsychotic Potential

Research on conformationally restricted butyrophenones with various piperazine moieties demonstrated affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic drugs. The study illustrates the importance of the piperazine structure in developing compounds with specific receptor affinities, which could be relevant for designing new therapeutic agents (Raviña et al., 2000).

Antitubercular Activity

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new chemotypes with anti-mycobacterial properties. Several compounds demonstrated potent activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential as antitubercular agents. This research underscores the significance of combining thiazol and piperazinyl groups for developing effective antimycobacterial therapies (Pancholia et al., 2016).

Corrosion Prevention on Mild Steel

Another study utilized a novel organic compound structurally related to the chemical for preventing corrosion on mild steel in acidic medium. The compound showed high inhibition efficiency, suggesting its potential in protecting mild steel against corrosion, further emphasizing the utility of such organic inhibitors in industrial applications (Singaravelu & Bhadusha, 2022).

将来の方向性

作用機序

Target of Action

It’s known that thiazole derivatives, a key component of this compound, have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML .

Mode of Action

It has been suggested that similar compounds can induce cell apoptosis and cause g1-phase arrest in the cell division cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

Given the potential antitumor activities of thiazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation and survival.

Result of Action

The compound has been shown to have potent antiproliferative activity against certain cancer cell lines . Specifically, it was found to have inhibitory activity against HeLa cells (human cervical cancer) with an IC50 value of 1.6 ± 0.8 μM . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.

特性

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-17(2,3)14-12-23-15(18-14)11-19-6-8-20(9-7-19)16(21)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOSABXHLHJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)

![2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2822234.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)

![1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2822237.png)

![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)

![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

![3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2822247.png)